molecular formula C7H8BClO2 B116124 5-Chloro-2-methylphenylboronic acid CAS No. 148839-33-2

5-Chloro-2-methylphenylboronic acid

Cat. No.: B116124
CAS No.: 148839-33-2
M. Wt: 170.4 g/mol
InChI Key: QWTHTSAWMJFMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

5-Chloro-2-methylphenylboronic acid has a wide range of applications in scientific research, including:

Safety and Hazards

This compound is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Chloro-2-methylphenylboronic acid can be achieved through the reaction of benzoic acid and boron dichloride in the presence of sodium carbonate. The specific preparation method involves the following steps :

  • Dissolve benzoic acid and sodium carbonate in water.
  • Add thionyl chloride as a solvent, stir well, and reduce the temperature to below 0°C.
  • Slowly add boron dichloride and react for 2 hours.
  • Acidify the reaction solution to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in various applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Nucleophiles: For substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Oxidized Derivatives: Formed through oxidation reactions.

    Substituted Phenylboronic Acids: Formed through substitution reactions.

Comparison with Similar Compounds

5-Chloro-2-methylphenylboronic acid can be compared with other similar boronic acid derivatives, such as:

These compounds share similar chemical properties and applications but differ in their specific functional groups and reactivity. The presence of the chlorine and methyl groups in this compound makes it unique in terms of its reactivity and suitability for specific synthetic applications.

Properties

IUPAC Name

(5-chloro-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTHTSAWMJFMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378386
Record name 5-Chloro-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148839-33-2
Record name 5-Chloro-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Chloro-2-methylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-methylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-methylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-methylphenylboronic acid
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-methylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.